tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate
CAS No.:
Cat. No.: VC13695491
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O2 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(3-methylimidazol-4-yl)carbamate |
| Standard InChI | InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-11-7-12(8)4/h6-7H,1-5H3 |
| Standard InChI Key | TUZWCUCUKKPRMX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1=CN=CN1C |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CN=CN1C |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (IUPAC name: tert-butyl N-methyl-N-(3-methylimidazol-4-yl)carbamate) is a nitrogen-containing heterocyclic compound with the molecular formula C<sub>10</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> and a molecular weight of 211.26 g/mol. The imidazole ring is substituted with a methyl group at the 1-position and a carbamate group at the 5-position, while the tert-butyl moiety provides steric bulk (Figure 1). Key spectral identifiers include:
-
InChIKey: TUZWCUCUKKPRMX-UHFFFAOYSA-N
-
SMILES: CC(C)(C)OC(=O)N(C)C1=CN=CN1C
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> |
| Molecular Weight | 211.26 g/mol |
| Boiling Point | Not reported |
| Density | Not reported |
| LogP (Partition Coefficient) | Estimated 1.2–1.5 (calculated) |
The compound’s stability is influenced by the carbamate group, which is susceptible to hydrolysis under acidic or basic conditions.
Synthesis and Reaction Mechanisms
Synthetic Routes
Two primary methods are documented for synthesizing this compound:
Method 1: Nucleophilic Substitution
A solution of 1-methyl-1H-imidazole-5-carboxylic acid reacts with tert-butyl carbamate in the presence of a coupling agent such as diphenyl phosphoryl azide (DPPA) and triethylamine (Et<sub>3</sub>N) in toluene . The reaction proceeds via nucleophilic attack by the imidazole’s nitrogen on the carbonyl carbon of the carbamate, forming the desired product in 32% yield after reverse-phase chromatography .
Reaction Conditions:
-
Temperature: 70–100°C
-
Duration: 4 hours
-
Solvent: Toluene and tert-butanol
Method 2: Direct Carbamate Formation
An alternative approach involves reacting pre-functionalized imidazole derivatives with tert-butyl chloroformate under basic conditions. This method avoids the use of azide reagents but may require stringent temperature control to prevent side reactions.
Table 2: Comparison of Synthetic Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 32% | Not reported |
| Reaction Time | 4 hours | Variable |
| Key Reagent | DPPA | tert-Butyl chloroformate |
| Purification | Reverse-phase chromatography | Column chromatography |
Biological Activities and Applications
Enzyme Inhibition
The compound’s imidazole ring enables interactions with enzymatic active sites, particularly those involving histidine residues. Studies suggest it acts as a competitive inhibitor for enzymes like cytochrome P450 and kinases, disrupting substrate binding through steric hindrance or hydrogen bonding.
Medicinal Chemistry
As a carbamate-protected intermediate, it serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, derivatives of this compound have shown promise in preclinical trials targeting hepatitis C virus (HCV) protease.
| Target | Mechanism | Development Stage |
|---|---|---|
| HCV NS3/4A Protease | Competitive inhibition | Preclinical |
| MAP Kinases | Allosteric modulation | Research |
| Cytochrome P450 3A4 | Substrate mimicry | Investigational |
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.45 (s, 9H, tert-butyl), 3.12 (s, 3H, N-CH<sub>3</sub>), 6.85 (s, 1H, imidazole-H).
-
IR (cm<sup>-1</sup>): 1680 (C=O stretch), 1520 (N-H bend).
Comparative Analysis with Structural Analogs
Compounds such as tert-butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate share similar carbamate motifs but exhibit distinct bioactivity due to fluorinated pyridine rings. These analogs often require palladium-catalyzed cross-coupling for synthesis, contrasting with the nucleophilic routes used for the parent compound.
Industrial and Research Use Cases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume